1-(1-Bromoethenyl)-2-(phenoxymethyl)benzimidazole
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Overview
Description
1-(1-Bromoethenyl)-2-(phenoxymethyl)benzimidazole is a synthetic organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a bromoethenyl group and a phenoxymethyl group attached to the benzimidazole core, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Bromoethenyl)-2-(phenoxymethyl)benzimidazole typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives under acidic conditions.
Introduction of Phenoxymethyl Group: The phenoxymethyl group can be introduced via a nucleophilic substitution reaction using phenol and a suitable alkylating agent such as chloromethyl methyl ether.
Addition of Bromoethenyl Group: The bromoethenyl group can be introduced through a halogenation reaction, where the benzimidazole derivative is treated with a brominating agent like N-bromosuccinimide (NBS) in the presence of a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(1-Bromoethenyl)-2-(phenoxymethyl)benzimidazole can undergo various chemical reactions, including:
Substitution Reactions: The bromoethenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can undergo oxidation reactions, potentially leading to the formation of epoxides or other oxidized derivatives.
Reduction Reactions: Reduction of the bromoethenyl group can yield the corresponding ethyl derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
Substitution: Products include azido, cyano, and thioether derivatives.
Oxidation: Products may include epoxides or hydroxylated derivatives.
Reduction: The major product is the ethyl derivative of the original compound.
Scientific Research Applications
1-(1-Bromoethenyl)-2-(phenoxymethyl)benzimidazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 1-(1-Bromoethenyl)-2-(phenoxymethyl)benzimidazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, leading to inhibition or modulation of their activity.
Pathways Involved: It may affect signaling pathways, metabolic pathways, or gene expression, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(1-Bromoethenyl)-2-methylbenzimidazole
- 1-(1-Bromoethenyl)-2-(methoxymethyl)benzimidazole
- 1-(1-Bromoethenyl)-2-(chloromethyl)benzimidazole
Uniqueness
1-(1-Bromoethenyl)-2-(phenoxymethyl)benzimidazole is unique due to the presence of both the bromoethenyl and phenoxymethyl groups, which may confer distinct chemical reactivity and biological activity compared to other similar compounds. The combination of these functional groups can lead to unique interactions with biological targets and potentially novel therapeutic applications.
Properties
IUPAC Name |
1-(1-bromoethenyl)-2-(phenoxymethyl)benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2O/c1-12(17)19-15-10-6-5-9-14(15)18-16(19)11-20-13-7-3-2-4-8-13/h2-10H,1,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIHSGDWBWOGDNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(N1C2=CC=CC=C2N=C1COC3=CC=CC=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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